MES sodium salt

Content Navigation

MES sodium salt solves the reproducibility challenges of in-lab buffer preparation. Titration of free acid introduces variability; the sodium salt ensures a precise 1:1 molar ratio for direct dissolution. With high solubility (>2.5x free acid) and no metal chelation, it's ideal for metal-dependent enzyme assays, HTS automation, and protein crystallization. The pKa of 6.1 provides reliable pH 5.5-6.7 buffering, avoiding phosphate-induced precipitation. Procure a consistent, ready-to-use buffer for critical workflows.

CAS Number

Product Name

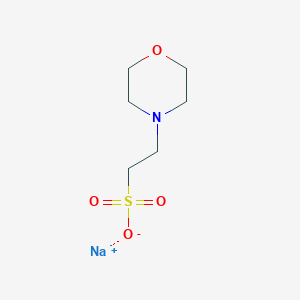

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

MES sodium salt (CAS 71119-23-8) is the sodium salt of MES (2-(N-morpholino)ethanesulfonic acid), a zwitterionic buffer developed by Good et al. for biological and biochemical research. It is characterized by a pKa of approximately 6.1, providing effective buffering capacity in the pH range of 5.5 to 6.7. As a member of the 'Good's buffers' family, it exhibits minimal interference with biological processes, featuring low UV/visible absorbance, poor membrane permeability, and negligible binding with most metal ions, including Ca2+, Mg2+, and Mn2+, making it a suitable choice for metal-dependent enzyme systems where common substitutes like phosphate buffers would interfere.

Research Fit

Effective acidic-to-neutral buffering (pH ~5.5–6.7) for enzyme and cell culture workflows

Negligible metal-ion interference, reported to support metalloenzyme and metal speciation studies

Ready-to-use sodium salt form, may simplify high-concentration stock preparation

Substituting MES sodium salt with its free acid form (CAS 4432-31-9) is not a direct one-to-one replacement and introduces significant process variability. Preparing a buffer from MES free acid requires titration with a strong base like sodium hydroxide to reach the desired pH, an extra step that introduces potential measurement errors and complicates workflow automation. While this ultimately adds the same sodium cation, the salt form provides it in a precise 1:1 molar ratio, enhancing reproducibility. Furthermore, substituting MES with common buffers like phosphate is unsuitable for many applications; phosphate buffers readily chelate divalent cations such as Ca2+ and Mg2+, leading to precipitation and inhibition of metal-dependent enzymes, a problem avoided with MES.

Substitution Risk

Superior Aqueous Solubility

MES sodium salt demonstrates significantly higher aqueous solubility compared to its free acid counterpart, a critical parameter for preparing high-concentration stock solutions and for use in formulations where volume is limited. Technical datasheets report the solubility of MES sodium salt as high as 500-590 g/L (approx. 2.3-2.7 M). In contrast, MES free acid has a reported solubility of approximately 195.2 g/L (1.0 M). This represents a greater than 2.5-fold increase in solubility for the sodium salt.

| Evidence Dimension | Aqueous Solubility at Room Temperature |

| Target Compound Data | 500 g/L to 590 g/L |

| Comparator Or Baseline | MES Free Acid: ~195.2 g/L |

| Quantified Difference | >2.5x higher solubility than MES free acid |

| Conditions | Solubility in water at or near room temperature, as reported on technical datasheets. |

This enables the formulation of highly concentrated, space-efficient buffer stocks, reducing storage requirements and simplifying dilution for high-throughput workflows.

Titration-Free Buffer Preparation

Using MES sodium salt eliminates the need for pH adjustment with a strong base, a mandatory step when starting with MES free acid. The free acid form yields a solution with a pH between 2.5 and 4.0, requiring careful titration with NaOH to reach the functional buffering range of 5.5-6.7. Dissolving the sodium salt directly provides a solution within a pH range of 8.5-10.4, which can be easily and reproducibly adjusted down with acid or, more commonly, mixed with an equimolar solution of the free acid to achieve the precise target pH without manual titration.

| Evidence Dimension | Initial pH of Solution (pre-adjustment) |

| Target Compound Data | pH ~8.5 - 10.4 (basic) |

| Comparator Or Baseline | MES Free Acid: pH ~2.5 - 4.0 (acidic) |

| Quantified Difference | Eliminates the entire base titration workflow step required for the free acid. |

| Conditions | Dissolution of solid material in deionized water to make standard laboratory concentrations (e.g., 0.5M). |

This simplifies buffer preparation, saves significant time, reduces consumption of consumables (NaOH, pipettes), and minimizes a key source of batch-to-batch variability, which is critical for GMP environments and automated screening platforms.

Phosphate: precipitates Ca²⁺/Mg²⁺. Tris: chelates Cu²⁺, Pb²⁺, Zn²⁺.

Low Divalent Cation Binding

Unlike phosphate-based buffers, which readily precipitate with divalent cations like Ca2+, MES is specifically designed for minimal interaction with metal ions. This property is essential for the integrity of experiments involving metalloproteins or processes where free cation concentration is a critical parameter. MES exhibits negligible binding with Cu(II) and only weakly binds Ca2+, Mg2+, and Mn2+. This makes it a superior choice over phosphate buffers in applications like protein crystallization, where avoiding false positives from phosphate salt precipitation is a common guideline.

| Evidence Dimension | Interaction with Divalent Cations (e.g., Ca2+, Mg2+) |

| Target Compound Data | Weak to negligible binding |

| Comparator Or Baseline | Phosphate Buffers: Strong binding, leading to precipitation |

| Quantified Difference | Qualitative but critical difference: avoids precipitation and ion sequestration. |

| Conditions | Aqueous solutions used in typical biochemical and cell culture assays. |

Procuring MES sodium salt ensures assay integrity and prevents artifacts in systems sensitive to divalent cation concentrations, a common failure mode when using phosphate buffers as a default.

MES free acid: ≥0.5 M, requires NaOH titration.

MOPS SDS buffer: mid-to-large proteins (14–260 kDa).

Tris: -0.028 (larger pH drift).

MOPS: -0.0013 (more stable, different pH range).

High-Concentration Buffer Stock Manufacturing

The high aqueous solubility of MES sodium salt (>2.5 times that of MES free acid) makes it the ideal choice for producing concentrated buffer stocks. This is critical in manufacturing settings for diagnostic assays and biopharmaceutical formulations where minimizing volume and ensuring rapid, complete dissolution is essential for process efficiency and product consistency.

High-Throughput Screening and Automation

In automated HTS environments, buffer preparation must be simple and highly reproducible. Using MES sodium salt eliminates the time-consuming and error-prone titration step required for MES free acid. This direct-dissolution approach simplifies automation, reduces the risk of pH variability across batches, and improves the overall reliability of screening campaigns.

Protein Crystallography

MES is a preferred buffer for protein crystallization because its low interaction with divalent metal ions prevents the formation of insoluble phosphate salts, which can interfere with crystal growth and lead to false positives. Procuring the sodium salt form provides a convenient and reproducible way to prepare these critical crystallization buffers.

Cell Culture and Electrophoresis Buffers

MES sodium salt is widely used in formulations for cell culture media and as a running buffer for electrophoresis, particularly for resolving smaller proteins. Its selection over MES free acid simplifies the large-volume preparation of these reagents, while its non-coordinating nature ensures it does not interfere with essential metal ions in the culture medium, unlike phosphate buffers.

Application Fit Matrix

References

- [15] The Science Behind MES Sodium Salt: Properties and Applications for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.

- [18] Technical Resources - Structural Biology. UT Health San Antonio.

- [22] MES (buffer). Wikipedia.

- [29] Newman, J., & Egan, K. B. (2013). Universal buffers for use in biochemistry and biophysical experiments. Journal of visualized experiments : JoVE, (79), 50631.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

2. Long D, Yang D. Buffer interference with protein dynamics: a case study on human liver fatty acid binding protein. Biophys J. 2009 Feb 18;96(4):1482-8. doi: 10.1016/j.bpj.2008.10.049. PMID: 19217864; PMCID: PMC2717250.

3. Nakajo K, Takahashi N, Beighton D. Resistance to acidic environments of caries-associated bacteria: Bifidobacterium dentium and Bifidobacterium longum. Caries Res. 2010;44(5):431-7. doi: 10.1159/000318582. Epub 2010 Sep 2. PMID: 20814202.

4. Fuguet E, Reta M, Gibert C, Rosés M, Bosch E, Ràfols C. Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis. 2008 Jul;29(13):2841-51. doi: 10.1002/elps.200700869. PMID: 18546174.

Explore Compound Types